N-Cyclohexyl-1,3-propanediamine

説明

The exact mass of the compound N-(3-Aminopropyl)cyclohexylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87572. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Cyclohexyl-1,3-propanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclohexyl-1,3-propanediamine including the price, delivery time, and more detailed information at info@benchchem.com.

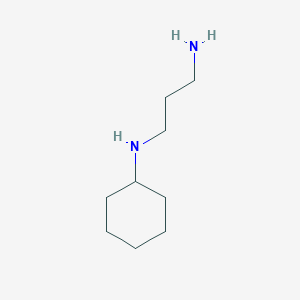

Structure

3D Structure

特性

IUPAC Name |

N'-cyclohexylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c10-7-4-8-11-9-5-2-1-3-6-9/h9,11H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZPOSYADVYECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062969 | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3312-60-5 | |

| Record name | N-Cyclohexyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3312-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003312605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylaminopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-AMINOPROPYL)CYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XOB09FKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Cyclohexyl-1,3-propanediamine CAS number 3312-60-5 properties

An In-depth Technical Guide to N-Cyclohexyl-1,3-propanediamine (CAS: 3312-60-5)

This guide provides a comprehensive overview of N-Cyclohexyl-1,3-propanediamine, a versatile aliphatic amine used in industrial applications and as a specific tool in biomedical research. It is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

N-Cyclohexyl-1,3-propanediamine is an organic compound featuring a cyclohexyl group bonded to the nitrogen of a propanediamine backbone.[1] This structure, with its primary and secondary amine functionalities, dictates its chemical properties and reactivity.

-

Synonyms: (3-Aminopropyl)cyclohexylamine, N-(3-Aminopropyl)cyclohexanamine, 3-Cyclohexylaminopropylamine, Laromin C 252, Baxxodur EC 252.[1][8]

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid, though its state can depend on purity and temperature.[1][5] It is soluble in water and various organic solvents.[1] Key physical and chemical properties are summarized below.

Table 1: Physical Properties of N-Cyclohexyl-1,3-propanediamine

| Property | Value | Source(s) |

| Physical Form | Liquid | [4][6] |

| Melting Point | -17 to -15 °C | [2][4] |

| Boiling Point | 120-123 °C @ 20 mmHg85-89 °C @ 2 Torr238.7 °C @ 760 mmHg | [2][5][9][4] |

| Density | 0.917 g/mL at 25 °C | [2][5] |

| Refractive Index | n²⁰/D 1.482 | [2][4] |

| Flash Point | 101 °C (214 °F) | [5] |

| Stability | Reported to be air sensitive. | [4] |

Table 2: Chemical Identifiers and Descriptors

| Identifier | Value | Source(s) |

| InChI Key | ITZPOSYADVYECJ-UHFFFAOYSA-N | [1][3][6] |

| SMILES | N(CCCN)C1CCCCC1 | [1] |

| XLogP3 | 1.6 | [4] |

| Topological Polar Surface Area | 38 Ų | [4] |

Safety and Handling

N-Cyclohexyl-1,3-propanediamine is classified as a hazardous substance, primarily due to its corrosive nature. Proper personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 3: GHS Hazard Information

| Category | Code | Description | Source(s) |

| Pictogram | GHS05 | Corrosion | [6] |

| Signal Word | Danger | [6] | |

| Hazard Statements | H314 | Causes severe skin burns and eye damage. | [6] |

| H290 | May be corrosive to metals. | ||

| Precautionary Statements (Selected) | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | ||

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P405 | Store locked up. | ||

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[4]

Applications

Industrial Applications

The primary industrial use of N-Cyclohexyl-1,3-propanediamine is as a curing agent for epoxy resins.[1] Its two amine groups can react with epoxy groups to form a cross-linked polymer network, providing strength and durability to the final material. It also serves as a versatile chemical intermediate or building block for the synthesis of other compounds.[1]

Caption: General workflow for using the compound as an epoxy curing agent.

Research and Drug Development Applications

In a research context, N-Cyclohexyl-1,3-propanediamine is primarily known as a competitive inhibitor of polyamine biosynthesis enzymes.[2][10]

-

Enzyme Inhibition: It is a selective and competitive inhibitor of spermine synthase and spermidine synthase.[2][10][11] This activity makes it a valuable tool for studying the roles of polyamines (spermidine, spermine) in cellular processes.

-

Neuroscience Research: The compound has been used in neurological disease research.[11] In one study, it exhibited an anti-epileptic effect in a WAG/Rij rat model when administered at 25 mg/kg (i.p.).[2][11]

-

Metabolic Studies: In β-TC6 cells, a 100 µM concentration was shown to reduce intracellular spermine, increase spermidine, and consequently decrease glucose-induced insulin secretion.[11]

-

Cancer Research: The specific role of spermine in breast cancer cell growth has been investigated using this compound. In ZR-75-1 human breast cancer cells, it inhibited growth with an IC₅₀ of approximately 5 µM and depleted spermine content.[7] This study highlights its utility in probing the distinct biological functions of different polyamines.

Caption: Inhibition of polyamine synthesis by N-Cyclohexyl-1,3-propanediamine.

Experimental Protocols & Methodologies

General Research Workflow:

Caption: A logical workflow for investigating the compound's biological effects.

Use in Cell Culture

-

Breast Cancer Cell Lines (ZR-75-1, T47-D, etc.): Used at concentrations around 5-50 µM for up to 14 days to assess antiproliferative effects. Growth inhibition was reversed by the addition of 1 µM exogenous spermine.[7]

-

Mesenchymal Stromal Cells (MSCs): Dose-response studies indicated toxicity around 300 µM. Used to chemically inhibit spermine synthase (SMS) to study its effect on osteogenesis.

-

Pancreatic Beta Cells (β-TC6): A concentration of 100 µM for 3 days was used to study effects on insulin secretion.[11]

Use in Animal Models

-

Epilepsy Model (WAG/Rij rats): An intraperitoneal (i.p.) injection of 25 mg/kg administered once daily for two days was shown to have an anti-epileptic effect.[2][11]

Spectroscopic Data

Spectroscopic data is crucial for confirming the identity and purity of the compound.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum is available through the NIST WebBook.[2] This provides information on the fragmentation pattern of the molecule.

-

NMR Spectroscopy: A ¹³C NMR spectrum in CDCl₃ is indexed on SpectraBase, though access to the full spectrum may require a subscription.[4] Detailed, publicly available ¹H NMR and IR spectra were not identified in the conducted searches.

References

- 1. mdpi.com [mdpi.com]

- 2. N-Cyclohexyl-1,3-propanediamine [webbook.nist.gov]

- 3. Characterization of the stimulatory and inhibitory effects of polyamines on [3H]N-(1-[thienyl]cyclohexyl) piperidine binding to the N-methyl-D-aspartate receptor ionophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Effects of Spermine Synthase Deficiency in Mesenchymal Stromal Cells Are Rescued by Upstream Inhibition of Ornithine Decarboxylase [mdpi.com]

- 6. N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Effects of Spermine Synthase Deficiency in Mesenchymal Stromal Cells Are Rescued by Upstream Inhibition of Ornithine Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Cyclohexyl-1,3-propanediamine [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-Cyclohexyl-1,3-propanediamine [webbook.nist.gov]

N-Cyclohexyl-1,3-propanediamine: A Technical Overview for Scientific Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N-Cyclohexyl-1,3-propanediamine is a diamine compound with a molecular structure that lends itself to a variety of chemical and biological applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, with a focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

N-Cyclohexyl-1,3-propanediamine, with the CAS number 3312-60-5, is a colorless to pale yellow liquid. Its fundamental properties are summarized in the table below, providing a quantitative basis for its use in experimental settings.[1][2][3]

| Property | Value | Reference |

| Molecular Weight | 156.27 g/mol | [3][4] |

| Molecular Formula | C₉H₂₀N₂ | [1][2][3] |

| CAS Number | 3312-60-5 | [1][2] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Boiling Point | 123 °C; 85-89 °C @ 2 Torr | [3] |

| Melting Point | -17 to -15 °C | [3] |

| Flash Point | 17 °C; 214 °F | [3] |

| Refractive Index | 1.484 | [3] |

Synthesis of N-Cyclohexyl-1,3-propanediamine: An Experimental Protocol

The synthesis of N-Cyclohexyl-1,3-propanediamine can be achieved through the reductive amination of cyclohexanone with 1,3-propanediamine. This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.

Materials and Equipment:

-

Cyclohexanone

-

1,3-Propanediamine

-

Methanol (or other suitable solvent)

-

Palladium on carbon (Pd/C) or another suitable hydrogenation catalyst (e.g., Raney Nickel)

-

Hydrogen gas source

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

-

Standard laboratory glassware

-

Rotary evaporator

-

Purification system (e.g., fractional distillation apparatus)

Experimental Procedure:

-

Reaction Setup: In a high-pressure autoclave reactor, dissolve cyclohexanone (1 equivalent) and 1,3-propanediamine (1 to 1.2 equivalents) in a suitable solvent such as methanol.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C) to the reaction mixture under an inert atmosphere.

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Purification: The solvent is removed from the filtrate using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to obtain pure N-Cyclohexyl-1,3-propanediamine.

Caption: A schematic workflow for the synthesis of N-Cyclohexyl-1,3-propanediamine.

Potential Biological Activities and Signaling Pathways

Derivatives of 1,3-propanediamine have shown promise in the field of drug discovery, particularly in oncology. While specific studies on N-Cyclohexyl-1,3-propanediamine are limited, related compounds have been reported to exhibit anti-cancer properties.[5] One of the proposed mechanisms of action involves the induction of oxidative stress within cancer cells, leading to apoptosis.

ROS-Mediated Apoptotic Signaling Pathway

Research on ester derivatives of a similar compound, (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid, has demonstrated that these molecules can induce the production of reactive oxygen species (ROS) in tumor cells.[5] This increase in ROS can trigger a cascade of events leading to programmed cell death.

The proposed signaling pathway is as follows:

-

Induction of ROS: The compound enters the cancer cell and promotes the generation of ROS.

-

Oxidative Stress: The accumulation of ROS leads to oxidative stress, damaging cellular components such as DNA, proteins, and lipids.

-

Mitochondrial Dysfunction: Oxidative stress can disrupt the mitochondrial membrane potential.

-

Caspase Activation: The disruption of mitochondrial function can lead to the release of pro-apoptotic factors, which in turn activate caspases, a family of proteases that execute apoptosis.

-

DNA Fragmentation and Apoptosis: Activated caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

Caption: A diagram of a potential ROS-mediated apoptotic signaling pathway.

Furthermore, N-Cyclohexyl-1,3-propanediamine has been suggested to be a potent inhibitor of cholesterol synthesis and mitochondrial membrane potential. This points towards potential applications in metabolic disorders and further reinforces its relevance in cancer research, as many cancer cells exhibit altered metabolic pathways.

Conclusion

N-Cyclohexyl-1,3-propanediamine is a compound with a well-defined set of chemical and physical properties. Its synthesis via reductive amination is a feasible and scalable process. While direct biological data is emerging, the activities of related compounds suggest that it and its derivatives are promising candidates for further investigation in drug development, particularly in the areas of oncology and metabolic diseases. The information presented in this guide provides a solid foundation for researchers and scientists to explore the potential of this intriguing molecule.

References

- 1. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]

- 2. N-Cyclohexyl-1,3-propanediamine [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-Cyclohexyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Cyclohexyl-1,3-propanediamine, a versatile diamine with applications as a curing agent in epoxy resins and as a building block in the synthesis of various chemical intermediates and pharmacologically active molecules.[1] This document details the primary synthetic methodologies, experimental protocols, and relevant chemical data to support researchers and professionals in the fields of organic chemistry and drug development.

Overview of Synthetic Strategies

The synthesis of N-Cyclohexyl-1,3-propanediamine can be primarily achieved through two effective methods:

-

Reductive Amination of Cyclohexanone with 1,3-Propanediamine: This is a direct and efficient one-pot reaction where cyclohexanone reacts with 1,3-propanediamine in the presence of a reducing agent to form the target secondary amine. This method is often favored for its atom economy and straightforward procedure.

-

N-Alkylation of 1,3-Propanediamine with a Cyclohexyl Halide: This classical approach involves the nucleophilic substitution of a halogen on a cyclohexane ring by one of the amino groups of 1,3-propanediamine. While a viable method, it may require careful control of reaction conditions to avoid over-alkylation and the formation of quaternary ammonium salts.

This guide will focus on the reductive amination approach, as it represents a more modern and efficient synthetic route.

Physicochemical and Safety Data

A summary of the key physicochemical properties of N-Cyclohexyl-1,3-propanediamine is provided in the table below.

| Property | Value | Reference |

| CAS Number | 3312-60-5 | [1][2] |

| Molecular Formula | C₉H₂₀N₂ | [2] |

| Molecular Weight | 156.27 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 120-123 °C at 20 mmHg | |

| Density | 0.917 g/mL at 25 °C | |

| Refractive Index | n20/D 1.482 | |

| Flash Point | 214 °F | |

| Solubility | Soluble in water and various organic solvents | [1] |

Safety Information: N-Cyclohexyl-1,3-propanediamine is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also be corrosive to metals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocol: Reductive Amination

This section provides a detailed experimental protocol for the synthesis of N-Cyclohexyl-1,3-propanediamine via the reductive amination of cyclohexanone with 1,3-propanediamine.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity |

| Cyclohexanone | 108-94-1 | 98.14 | 9.81 g (0.1 mol) |

| 1,3-Propanediamine | 109-76-2 | 74.12 | 7.41 g (0.1 mol) |

| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 25.4 g (0.12 mol) |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL |

| Saturated sodium bicarbonate solution | - | - | As needed |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed |

Reaction Procedure

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add cyclohexanone (9.81 g, 0.1 mol) and 1,3-propanediamine (7.41 g, 0.1 mol).

-

Dissolve the reactants in 200 mL of dichloromethane (DCM).

-

Slowly add sodium triacetoxyborohydride (25.4 g, 0.12 mol) to the stirring solution in portions over 20-30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the cessation of gas evolution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude N-Cyclohexyl-1,3-propanediamine by vacuum distillation to yield a colorless to pale yellow liquid.

Expected Yield and Characterization

-

Yield: 75-85%

-

Characterization: The structure and purity of the synthesized product can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.

Synthesis Workflow and Logic Diagrams

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedure.

References

An In-depth Technical Guide to N-Cyclohexyl-1,3-propanediamine: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexyl-1,3-propanediamine is a diamine featuring a cyclohexane ring attached to a propanediamine backbone. This structure gives rise to a variety of isomers, including constitutional and stereoisomers, each with potentially unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure of N-Cyclohexyl-1,3-propanediamine, a detailed exploration of its isomeric forms, and a summary of its known properties. Furthermore, a representative experimental protocol for its synthesis via reductive amination is presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Core Compound: N-Cyclohexyl-1,3-propanediamine

N-Cyclohexyl-1,3-propanediamine, also known by its IUPAC name N'-(cyclohexyl)propane-1,3-diamine, is a chemical compound with the molecular formula C9H20N2.[1] It consists of a cyclohexyl group bonded to one of the nitrogen atoms of a 1,3-propanediamine chain.

Chemical Structure:

The presence of both a primary and a secondary amine group, along with the non-polar cyclohexyl ring, imparts this molecule with distinct chemical characteristics, influencing its reactivity, solubility, and potential for intermolecular interactions.

Physicochemical Properties

A summary of the key physicochemical properties of N-Cyclohexyl-1,3-propanediamine is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H20N2 | [1][2] |

| Molecular Weight | 156.27 g/mol | [2] |

| CAS Number | 3312-60-5 | [1][2] |

| Melting Point | -17 to -15 °C | [2] |

| Boiling Point | 120-123 °C at 20 Torr | [3] |

| Density | 0.9 g/cm³ (approx.) | [2] |

| Refractive Index | 1.484 (at 20 °C) | [2] |

| Flash Point | 214 °F (101.1 °C) | [2] |

| XLogP3 | 1.6 | [2] |

Isomers of N-Cyclohexyl-1,3-propanediamine

The structural diversity of N-Cyclohexyl-1,3-propanediamine arises from the possibility of constitutional isomerism and stereoisomerism.

Constitutional Isomers

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. For C9H20N2 with a cyclohexyl-propanediamine scaffold, several constitutional isomers are possible, primarily differing in the substitution pattern on the cyclohexane ring and the propane chain.

-

Positional Isomers of the Propylenediamine Group on the Cyclohexane Ring:

-

1-Cyclohexyl-1,3-propanediamine

-

2-Cyclohexyl-1,3-propanediamine

-

3-Cyclohexyl-1,3-propanediamine

-

4-Cyclohexyl-1,3-propanediamine

-

-

Positional Isomers of the Cyclohexyl Group on the Propanediamine Chain:

-

N-Cyclohexyl-1,2-propanediamine

-

2-Amino-N-cyclohexylpropan-1-amine

-

-

Isomers with Different Alkyl Chains:

-

Isomers with Different Nitrogen Substitution:

-

N,N'-Dicyclohexyl-1,3-propanediamine (different molecular formula)

-

N,N-Dimethyl-N'-cyclohexyl-1,3-propanediamine[6]

-

The table below provides a comparison of available data for some of these isomers.

| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Differentiating Feature |

| N-Cyclohexyl-1,3-propanediamine | C9H20N2 | 156.27 | 120-123 @ 20 Torr | Cyclohexyl group on a terminal nitrogen of 1,3-propanediamine. |

| N-Cyclohexyl-2-methylpropane-1,2-diamine | C10H22N2 | 170.30 | 248.8 | Methyl group on the propane chain. |

| 2,2-Dimethyl-1,3-propanediamine | C5H14N2 | 102.18 | 152-154 | Two methyl groups on the central carbon of the propane chain. |

| N,N'-Dimethyl-1,3-propanediamine | C5H14N2 | 102.18 | 145 | Methyl groups on both nitrogen atoms.[7] |

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For N-Cyclohexyl-1,3-propanediamine, stereoisomerism arises from the chirality of the cyclohexane ring when substituted, and the potential for chiral centers on the propanediamine backbone.

The cyclohexane ring in substituted cyclohexylamines adopts a chair conformation to minimize steric and angle strain.[8][9] Substituents can occupy either axial or equatorial positions, leading to different conformational isomers. Generally, bulkier groups prefer the equatorial position to minimize 1,3-diaxial interactions.

In the case of a monosubstituted cyclohexane like N-Cyclohexyl-1,3-propanediamine, the propanediamine group is the substituent. The molecule will exist as a mixture of two rapidly interconverting chair conformers, with the equilibrium favoring the conformer where the propanediamine group is in the more stable equatorial position.

If the cyclohexane ring is further substituted, or if the propanediamine chain is substituted, chiral centers can be created, leading to enantiomers and diastereomers. For example, in 2-methyl-N-pentylcyclohexan-1-amine, with two chiral centers, four stereoisomers are possible (a pair of enantiomers for the cis diastereomer and a pair for the trans diastereomer).[10] The relative orientation of the substituents (cis or trans) significantly influences the conformational equilibrium and, consequently, the reactivity of the amine group.[10]

Isomeric Relationships Diagram

The following diagram illustrates the relationship between the core compound and its various types of isomers.

Caption: Relationship between N-Cyclohexyl-1,3-propanediamine and its isomers.

Experimental Protocol: Synthesis of N-Cyclohexyl-1,3-propanediamine

A common and effective method for the synthesis of N-substituted amines is reductive amination. The following is a representative protocol for the synthesis of N-Cyclohexyl-1,3-propanediamine from cyclohexanone and 1,3-propanediamine.

Reaction Principle

The synthesis proceeds via a two-step, one-pot reaction. First, cyclohexanone reacts with 1,3-propanediamine to form an imine intermediate. Subsequently, the imine is reduced in situ to the desired secondary amine using a suitable reducing agent.

Reaction Scheme

Materials and Reagents

-

Cyclohexanone

-

1,3-Propanediamine

-

Methanol (or other suitable solvent)

-

Sodium borohydride (NaBH4) or catalytic hydrogenation (e.g., H2/Pd/C)

-

Glacial acetic acid (catalyst for imine formation)

-

Sodium hydroxide solution (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Dichloromethane or other suitable extraction solvent

Procedure

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1 equivalent) and 1,3-propanediamine (1.1 equivalents) in methanol. Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: Quench the reaction by the slow addition of water. Most of the methanol is then removed under reduced pressure. Add a sufficient amount of sodium hydroxide solution to make the aqueous layer basic (pH > 12).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude N-Cyclohexyl-1,3-propanediamine can be purified by vacuum distillation to obtain the final product.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H and C-N stretching).

Conclusion

N-Cyclohexyl-1,3-propanediamine is a versatile chemical building block with a rich isomeric landscape. Understanding the nuances of its chemical structure and the potential for different isomeric forms is crucial for its application in research and development. The synthetic protocol provided offers a reliable method for its preparation, enabling further investigation into its properties and potential uses. This guide serves as a foundational resource for scientists and researchers working with this and related compounds.

References

- 1. N-Cyclohexyl-1,3-propanediamine [webbook.nist.gov]

- 2. echemi.com [echemi.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. N~1~-cyclohexyl-2-methylpropane-1,2-diamine | 1636-29-9 [chemnet.com]

- 5. Buy 2,2-Dimethyl-1,3-propanediamine | 7328-91-8 [smolecule.com]

- 6. CAS#:91336-67-3 | N-Cyclohexyl-N,N'-dimethyl-1,3-propanediamine | Chemsrc [chemsrc.com]

- 7. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of N-Cyclohexyl-1,3-propanediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the solubility characteristics of N-Cyclohexyl-1,3-propanediamine in organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in various organic media. The guide covers the key physicochemical properties of N-Cyclohexyl-1,3-propanediamine, theoretical principles governing its solubility, and step-by-step methodologies for accurate and reliable solubility determination.

Introduction

N-Cyclohexyl-1,3-propanediamine (CAS No: 3312-60-5) is a diamine compound featuring a cyclohexyl group and a propanediamine moiety. Its unique structure lends it to a variety of applications, including its use as a curing agent for epoxy resins, a ligand in coordination chemistry, and a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its solubility in organic solvents is critical for its effective utilization in chemical synthesis, purification processes such as crystallization, formulation development, and in assessing its behavior in various chemical processes.

This guide addresses the notable lack of specific, quantitative solubility data for N-Cyclohexyl-1,3-propanediamine across a broad range of organic solvents in peer-reviewed literature and chemical databases. Therefore, the primary objective of this document is to provide a robust framework for researchers to experimentally determine this vital parameter. This includes an overview of the compound's relevant physicochemical properties, a discussion of the theoretical aspects of its solubility, and detailed experimental protocols for several widely accepted solubility determination methods.

Physicochemical Properties of N-Cyclohexyl-1,3-propanediamine

A summary of the known physicochemical properties of N-Cyclohexyl-1,3-propanediamine is presented in Table 1. These properties are crucial in understanding and predicting its solubility behavior.

Table 1: Physicochemical Properties of N-Cyclohexyl-1,3-propanediamine

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀N₂ | [1][2] |

| Molecular Weight | 156.27 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | General Knowledge |

| Boiling Point | 85-89 °C @ 2 Torr; 120-123 °C @ 20 Torr | [1][3] |

| Melting Point | -17 to -15 °C | [1] |

| Density | Approximately 0.9 g/cm³ | [1] |

| Refractive Index | Approximately 1.484 | [1] |

| Flash Point | 214 °F (101.1 °C) | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.6 | [1][4] |

Principles of Solubility for N-Cyclohexyl-1,3-propanediamine in Organic Solvents

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar cyclohexyl group and the hydrocarbon backbone suggest that N-Cyclohexyl-1,3-propanediamine will exhibit good solubility in nonpolar organic solvents.[5][7] Van der Waals forces will be the primary intermolecular interactions between the solute and these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments and can engage in dipole-dipole interactions with the polar amine groups of N-Cyclohexyl-1,3-propanediamine. Good solubility is generally expected in these solvents.

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for N-Cyclohexyl-1,3-propanediamine in a range of common organic solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 2: Experimentally Determined Solubility of N-Cyclohexyl-1,3-propanediamine in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method Used |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| Hexane | ||||

| Diethyl Ether | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

The following section provides detailed methodologies for determining the solubility of N-Cyclohexyl-1,3-propanediamine in organic solvents. The choice of method will depend on the available equipment, the properties of the solvent, and the desired accuracy.

Gravimetric Method

The gravimetric method is a straightforward and highly accurate technique for determining equilibrium solubility, particularly for non-volatile solutes. Given that N-Cyclohexyl-1,3-propanediamine is a liquid at room temperature, this method is best employed by carefully evaporating the solvent from a saturated solution.

Logical Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Constant temperature bath or incubator

-

Vials with sealed caps

-

Syringes and syringe filters (solvent-compatible)

-

Volumetric flasks and pipettes

-

Rotary evaporator or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: In a sealed vial, add an excess amount of N-Cyclohexyl-1,3-propanediamine to a known volume of the selected organic solvent.

-

Equilibration: Place the vial in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solute: Allow the vial to stand in the constant temperature bath to let any undissolved material settle. Alternatively, centrifuge the sample at the same temperature.

-

Sample Collection: Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a pre-warmed/cooled syringe to the equilibration temperature. Pass the solution through a syringe filter (compatible with the solvent) to remove any remaining micro-particles.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed container (e.g., a round-bottom flask or evaporating dish). Carefully evaporate the solvent using a rotary evaporator or a vacuum oven at a temperature that ensures solvent removal without significant loss of the solute.

-

Mass Determination: Once all the solvent has been removed and the container has returned to room temperature in a desiccator, weigh the container with the solute residue.

-

Calculation:

-

Mass of solute = (Mass of container + residue) - (Mass of empty container)

-

Mass of solvent = (Mass of container + solution aliquot) - (Mass of container + residue)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Analytical Quantification Methods (Chromatographic and Spectroscopic)

For more rapid or automated solubility determination, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. These methods require the development of a calibration curve. UV-Vis spectroscopy may be less suitable for N-Cyclohexyl-1,3-propanediamine due to the lack of a strong chromophore in its structure, but derivatization can be an option.[8]

Experimental Workflow for Analytical Solubility Determination

Caption: Workflow for solubility determination using analytical methods.

5.2.1. Gas Chromatography (GC) Method

Principle: A saturated solution is prepared, diluted, and injected into a gas chromatograph. The concentration is determined by comparing the peak area to a calibration curve.[9]

Apparatus:

-

Gas chromatograph with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity.

-

Appropriate capillary column (e.g., a polar column like a wax column or a 5% phenyl-methylpolysiloxane column).

-

Autosampler and data acquisition system.

Procedure:

-

Method Development: Develop a GC method capable of separating N-Cyclohexyl-1,3-propanediamine from the solvent and any impurities. Optimize parameters such as injector temperature, oven temperature program, and detector settings.

-

Calibration Curve: Prepare a series of standard solutions of N-Cyclohexyl-1,3-propanediamine in the chosen solvent at known concentrations. Inject these standards to create a calibration curve of peak area versus concentration.

-

Sample Preparation: Prepare a saturated solution and equilibrate as described in the gravimetric method.

-

Dilution: After filtering the saturated solution, perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the calibration curve.

-

Analysis: Inject the diluted sample into the GC and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this concentration by the dilution factor to obtain the solubility in the original saturated solution.

5.2.2. High-Performance Liquid Chromatography (HPLC) Method

Principle: Similar to the GC method, but using liquid chromatography. Since N-Cyclohexyl-1,3-propanediamine lacks a strong UV chromophore, a derivatization step or the use of a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is likely necessary.[10][11] Derivatization with reagents like Dansyl Chloride or o-Phthalaldehyde (OPA) can be used for fluorescence or UV detection.

Apparatus:

-

HPLC system with a suitable detector (e.g., ELSD, CAD, or UV/Fluorescence detector if derivatization is used).

-

Appropriate HPLC column (e.g., a C18 reversed-phase column).

-

Autosampler and data acquisition system.

Procedure:

-

Method Development: Develop an HPLC method for the separation and detection of N-Cyclohexyl-1,3-propanediamine (or its derivative).

-

Calibration Curve: Prepare and analyze a series of standard solutions to generate a calibration curve.

-

Sample Preparation and Dilution: Prepare and dilute the saturated solution as described for the GC method. If derivatization is required, perform this step on both the standards and the diluted sample according to a validated procedure.

-

Analysis and Calculation: Inject the prepared sample, determine the concentration from the calibration curve, and calculate the solubility, accounting for the dilution factor.

Thermal Analysis Method (Thermogravimetric Analysis - TGA)

Principle: TGA can be used to determine solubility if the solvent is significantly more volatile than the solute.[12] A saturated solution is heated in the TGA instrument, and the mass loss corresponding to the evaporation of the solvent is measured.

Apparatus:

-

Thermogravimetric Analyzer.

-

TGA pans.

Procedure:

-

Instrument Setup: Program the TGA with a temperature ramp that will evaporate the solvent completely without causing decomposition of the N-Cyclohexyl-1,3-propanediamine.

-

Sample Preparation: Prepare a saturated and filtered solution as previously described.

-

Analysis: Accurately place a small amount of the saturated solution into a TGA pan and place it in the instrument. Run the temperature program.

-

Data Interpretation: The TGA curve will show a mass loss step corresponding to the evaporation of the solvent. The remaining mass will be the N-Cyclohexyl-1,3-propanediamine.

-

Calculation:

-

Mass of solvent = Initial mass of solution - Final mass of residue

-

Mass of solute = Final mass of residue

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Conclusion

References

- 1. echemi.com [echemi.com]

- 2. N-Cyclohexyl-1,3-propanediamine [webbook.nist.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. quora.com [quora.com]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gcms.labrulez.com [gcms.labrulez.com]

- 10. [Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography (Journal Article) | OSTI.GOV [osti.gov]

- 12. tandfonline.com [tandfonline.com]

Spectroscopic Profile of N-Cyclohexyl-1,3-propanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Cyclohexyl-1,3-propanediamine (CAS No: 3312-60-5), a diamine compound with applications in various chemical syntheses. This document presents available mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) data, and expected Infrared (IR) spectroscopy characteristics. Detailed, generalized experimental protocols for obtaining such spectra are also provided to aid in laboratory analysis.

Chemical Structure and Properties

N-Cyclohexyl-1,3-propanediamine is a primary and secondary amine with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol .[1][2] Its structure consists of a cyclohexyl group and a propanediamine chain.

Molecular Structure:

Caption: Chemical structure of N-Cyclohexyl-1,3-propanediamine.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for N-Cyclohexyl-1,3-propanediamine.

Mass Spectrometry (Electron Ionization)

Data sourced from the NIST WebBook.[2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 41 | 45 |

| 43 | 50 |

| 44 | 100 |

| 55 | 40 |

| 56 | 95 |

| 69 | 30 |

| 83 | 25 |

| 84 | 35 |

| 98 | 20 |

| 100 | 80 |

| 113 | 15 |

| 127 | 10 |

| 141 | 5 |

| 156 (M⁺) | 10 |

¹H NMR (Predicted)

Predicted data; experimental values may vary.

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~2.7 | Triplet | 2 | -CH₂-NH₂ |

| ~2.5 | Triplet | 2 | -NH-CH₂- |

| ~2.3 | Multiplet | 1 | Cyclohexyl CH-N |

| ~1.8-1.5 | Multiplet | 7 | Cyclohexyl CH₂ and Propyl -CH₂- |

| ~1.3-1.0 | Multiplet | 6 | Cyclohexyl CH₂ and NH/NH₂ |

¹³C NMR (Predicted)

Predicted data; experimental values may vary.

| Chemical Shift (ppm) | Assignment |

| ~57 | Cyclohexyl CH-N |

| ~50 | -NH-CH₂- |

| ~42 | -CH₂-NH₂ |

| ~34 | Cyclohexyl CH₂ |

| ~32 | Propyl -CH₂- |

| ~26 | Cyclohexyl CH₂ |

| ~25 | Cyclohexyl CH₂ |

Infrared (IR) Spectroscopy (Expected Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, broad | N-H stretching (primary and secondary amine) |

| 2920-2850 | Strong | C-H stretching (aliphatic) |

| 1650-1580 | Medium | N-H bending (primary amine) |

| 1470-1440 | Medium | C-H bending (CH₂) |

| 1250-1020 | Medium | C-N stretching |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of N-Cyclohexyl-1,3-propanediamine in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O). A small amount of a reference standard, like tetramethylsilane (TMS), may be added. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically a 400 or 500 MHz spectrometer. For ¹³C NMR, a higher concentration of the sample may be needed, and the acquisition is performed on a spectrometer operating at a corresponding frequency (e.g., 100 or 125 MHz). The magnetic field is shimmed to achieve homogeneity.

-

Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS signal.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Collection: A background spectrum of the clean, empty ATR crystal is recorded. This accounts for any atmospheric or instrumental interferences.

-

Sample Application: A small drop of liquid N-Cyclohexyl-1,3-propanediamine is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The infrared spectrum of the sample is then recorded. The number of scans can be varied to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The ATR crystal is then cleaned with a suitable solvent.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the N-Cyclohexyl-1,3-propanediamine sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3] This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Relationships and Workflows

The following diagrams illustrate the relationship between the chemical structure and its spectral output, as well as a typical workflow for spectroscopic analysis.

Caption: Relationship between chemical structure and spectral data.

Caption: General experimental workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Physical Properties of N-Cyclohexyl-1,3-propanediamine

This guide provides a focused overview of the boiling and melting points of N-Cyclohexyl-1,3-propanediamine, catering to researchers, scientists, and professionals in drug development.

Physical Properties of N-Cyclohexyl-1,3-propanediamine

N-Cyclohexyl-1,3-propanediamine, identified by the CAS number 3312-60-5, is a chemical compound with distinct physical characteristics.[1][2][3] The quantitative data regarding its boiling and melting points are summarized below.

| Property | Value | Conditions |

| Melting Point | -17 to -15 °C | (lit.)[1][4][5][6] |

| -18 °C | ||

| -15.00 °C | ||

| Boiling Point | 120-123 °C | at 20 mm Hg (lit.)[1][5][6][7] |

| 123 °C | ||

| 85-89 °C | at 2 Torr[4] | |

| 236 °C | ||

| 394.7 K (121.55 °C) | at 0.027 bar |

Experimental Protocols

Detailed experimental methodologies for the determination of the boiling and melting points for N-Cyclohexyl-1,3-propanediamine are not explicitly detailed in the publicly available literature. These values are typically established through standard laboratory procedures for characterizing chemical substances, such as those outlined by ASTM International or the Organisation for Economic Co-operation and Development (OECD) guidelines for testing of chemicals. The reported values are often cited from chemical supplier catalogs and safety data sheets.[5][8]

The variation in boiling points reported is attributable to the different pressures under which the measurements were taken.[1][4][5][8] For instance, a boiling point of 120-123 °C is reported at a reduced pressure of 20 mm Hg, while another source indicates a boiling point of 236 °C at what is presumed to be atmospheric pressure.[1][5][6][7][8]

Logical Relationships in Property Determination

The determination of a chemical's physical properties follows a logical workflow to ensure accurate characterization.

Caption: Workflow for the determination and reporting of physical properties.

References

- 1. parchem.com [parchem.com]

- 2. N1-Cyclohexylpropane-1,3-diamine | 3312-60-5 | DAA31260 [biosynth.com]

- 3. N-Cyclohexyl-1,3-propanediamine [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. 3312-60-5 | CAS DataBase [m.chemicalbook.com]

- 6. N-(3-AMINOPROPYL)CYCLOHEXYLAMINE | 3312-60-5 [chemicalbook.com]

- 7. Cyclohexylaminopropylamine Supplier | 3312-60-5 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 8. fishersci.com [fishersci.com]

N-Cyclohexyl-1,3-propanediamine: A Comprehensive Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data and handling precautions for N-Cyclohexyl-1,3-propanediamine (CAS No. 3312-60-5). The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive resource for laboratory and industrial settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of N-Cyclohexyl-1,3-propanediamine is presented below. These properties are essential for understanding the substance's behavior and for designing safe handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C9H20N2 | [1][2] |

| Molecular Weight | 156.27 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow/orange liquid | [3] |

| Melting Point | -17 to -15 °C (lit.) | [1][3] |

| Boiling Point | 85-89 °C @ 2 Torr; 120-123 °C @ 20 mm Hg (lit.) | [1][3] |

| Density | 0.9 ± 0.1 g/cm³; 0.917 g/mL at 25 °C (lit.) | [1][3] |

| Flash Point | 214 °F (101.1 °C) | [1][3] |

| Water Solubility | 5000 g/L at 20 °C | [3] |

| Refractive Index | n20/D 1.482 (lit.) | [3] |

Hazard Identification and Classification

N-Cyclohexyl-1,3-propanediamine is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Corrosive to metals | Category 1 | H290: May be corrosive to metals |

| Skin corrosion/irritation | Sub-category 1A/1B | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction |

Note: Classifications may vary slightly between suppliers.

Handling Precautions and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are critical to minimize exposure and ensure safety.

Engineering Controls

-

Ventilation: Handle in a well-ventilated place, preferably in a certified chemical fume hood to avoid inhalation of vapors.[1][4][5]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are close to the workstation location.[5][6]

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the recommended workflow for donning and using PPE when handling N-Cyclohexyl-1,3-propanediamine.

Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashes.[5][7] | Protects against severe eye damage and irritation.[1][8] |

| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene are recommended. Inspect gloves for any signs of degradation or punctures before use.[4][5] | Prevents skin contact which can cause severe burns and may be toxic.[8][9] |

| Body Protection | A flame-retardant lab coat that fastens securely is essential. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[5] | Protects against skin contact and contamination of personal clothing.[4] |

| Respiratory Protection | All handling of the compound or its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5] | Prevents inhalation of harmful vapors.[9] |

| Foot Protection | Substantial, closed-toe shoes are mandatory in the laboratory.[5] | Protects against spills. |

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[1][8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician. Wash contaminated clothing before reuse.[1][8][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1][8] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1][8] |

Storage and Disposal

Storage

-

Store in a corrosion-resistant container with a resistant inner liner.[1]

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4]

-

Store away from incompatible materials such as oxidizing agents, acids, acid anhydrides, and acid chlorides.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

Disposal

-

Dispose of contents/container to an approved waste disposal plant in accordance with applicable local, state, and federal regulations.[1][10]

Experimental Protocols

Detailed experimental protocols for the determination of all safety data are not publicly available in the provided search results. The toxicological data, such as LD50 values, are typically determined through standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. For instance, skin corrosion/irritation is often assessed using OECD Test Guideline 404.[10] Specific details of these studies for N-Cyclohexyl-1,3-propanediamine are proprietary to the manufacturers and registration holders.

Logical Relationships in Safe Handling

The following diagram illustrates the logical flow of considerations for the safe handling of N-Cyclohexyl-1,3-propanediamine, from initial assessment to emergency response.

References

- 1. echemi.com [echemi.com]

- 2. N-Cyclohexyl-1,3-propanediamine [webbook.nist.gov]

- 3. N-(3-AMINOPROPYL)CYCLOHEXYLAMINE | 3312-60-5 [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

The Rising Potential of N-Cyclohexyl-1,3-propanediamine in Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 25, 2025 – The diamine scaffold, a ubiquitous structural motif in biologically active molecules, continues to be a fertile ground for drug discovery. Among these, N-Cyclohexyl-1,3-propanediamine and its derivatives are emerging as a versatile platform with significant potential across various therapeutic areas, including oncology, infectious diseases, and neuroprotection. This technical guide provides an in-depth analysis of the current research, potential applications, and experimental methodologies related to this promising chemical entity for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

N-Cyclohexyl-1,3-propanediamine is a diamine with the chemical formula C9H20N2 and a molecular weight of 156.27 g/mol . Its structure features a cyclohexane ring linked to a 1,3-propanediamine chain. Key physicochemical properties are summarized in the table below, providing essential information for its handling and derivatization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 3312-60-5 | |

| Molecular Formula | C9H20N2 | |

| Molecular Weight | 156.27 g/mol | |

| Boiling Point | 123 °C | |

| Flash Point | 17 °C | |

| InChI Key | ITZPOSYADVYECJ-UHFFFAOYSA-N | [1] |

| SMILES | C1CCC(CC1)NCCCN |

Potential Therapeutic Applications

Research into N-Cyclohexyl-1,3-propanediamine and its analogs has revealed a spectrum of biological activities, highlighting its potential in several key areas of medicinal chemistry.

Anticancer Activity

Derivatives of the N-Cyclohexyl-1,3-propanediamine scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. Studies have shown that ester derivatives of (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid exhibit antiproliferative activity.[2] For instance, the n-butyl ester of this acid showed higher cytotoxic activity against glioma cells than the commonly used chemotherapy drug, cisplatin.[2]

The proposed mechanism of action for some of these compounds involves the induction of caspase-independent apoptosis associated with oxidative stress, mitochondrial dysfunction, and the translocation of apoptosis-inducing factor (AIF).[2] This suggests a pathway to overcome resistance mechanisms often associated with conventional chemotherapeutics like cisplatin.[2]

Quantitative Data on Anticancer Activity:

| Compound | Cell Line | IC50 Value | Reference |

| n-butyl ester of (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid | Glioma cells | Lower than cisplatin | [2] |

Antimicrobial Activity

The N-Cyclohexyl-1,3-propanediamine framework has also been explored for its antimicrobial properties. Derivatives have shown efficacy against a range of microorganisms.[2][3] Specifically, ester derivatives of (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid have demonstrated high antimicrobial efficacy against 14 different strains of microorganisms, with minimum inhibitory concentration (MIC) values ranging from <1.95 to 250 μg/mL.[2] Another study highlighted that an antimicrobial agent based on 1-cyclohexyl-3-diethylaminoprop-3-yn-1-yl ester of N-phenyl thiocarbamic acid exhibited significantly higher protection against microbes at very low concentrations.[3]

Quantitative Data on Antimicrobial Activity:

| Compound Class | Microorganism Strains | MIC Range | Reference |

| Ester derivatives of (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid | 14 strains | <1.95 to 250 μg/mL | [2] |

Neuroprotective Potential

The 1,3-diamine scaffold is present in molecules with known neuroprotective effects.[4] While direct studies on the neuroprotective properties of N-Cyclohexyl-1,3-propanediamine are limited, the structural motif is associated with activities such as sodium channel blocking and anticonvulsant effects, suggesting a potential avenue for future research in neurodegenerative diseases.[4]

Experimental Protocols and Methodologies

The synthesis and evaluation of N-Cyclohexyl-1,3-propanediamine derivatives involve a series of well-defined experimental protocols.

Synthesis of Chiral 1,3-Diamine Derivatives

A common method for the asymmetric synthesis of chiral 1,3-diamines involves the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction.[4]

Detailed Experimental Protocol for Synthesis:

-

Formation of Lithium Amide: Dissolve (R)-(+)-N-benzyl-α-methylbenzylamine in dry THF and cool to -78 °C. Add n-BuLi (1.6 M in hexane) to furnish the corresponding lithium amide.

-

Aza-Michael Addition: Add the desired (E)-3-cyclohexyl acrylate (e.g., methyl, ethyl, or tert-butyl acrylate) to the lithium amide solution at -78 °C.

-

Reduction: Dissolve the resulting amino-ester in dry THF and cool to 0 °C. Slowly add lithium aluminum hydride (LAH). The solution is then heated to 65 °C and stirred for 48 hours.

-

Work-up: Cool the reaction mixture to 0 °C and slowly add a saturated solution of NH4Cl. Remove the THF under vacuum and extract the crude product with ethyl acetate. Wash the organic phase with water and saturated NaCl solution.

Below is a DOT script representation of the synthesis workflow.

In Vitro Cytotoxicity Assays

The antiproliferative activity of the synthesized compounds is typically evaluated using standard cell viability assays, such as the MTT or SRB assay, against a panel of human cancer cell lines.

General Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

The logical flow of a cytotoxicity assay is depicted in the following DOT script.

Antimicrobial Susceptibility Testing

The antimicrobial activity is determined by measuring the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution or agar dilution according to established guidelines (e.g., CLSI).

Signaling Pathways in Anticancer Activity

As mentioned, certain derivatives of N-Cyclohexyl-1,3-propanediamine have been shown to induce cancer cell death through a caspase-independent apoptotic pathway. A simplified representation of this proposed signaling cascade is provided below.

Future Directions and Conclusion

The N-Cyclohexyl-1,3-propanediamine scaffold represents a promising starting point for the development of novel therapeutic agents. The current body of research strongly supports its potential in oncology and infectious diseases. Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of the derivatives.

-

In vivo efficacy and toxicity studies: To translate the promising in vitro results into preclinical and clinical settings.

-

Elucidation of mechanisms of action: To better understand the molecular targets and signaling pathways involved in their biological activities.

-

Exploration of neuroprotective effects: To investigate the potential of this scaffold in treating neurodegenerative disorders.

References

- 1. N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. researchgate.net [researchgate.net]

- 3. Просмотр «MICROBIOLOGICAL ACTIVITY 1-CYCLOHEXYL-3-DIETHYLAMINOPROP-3-YN-1-YL ESTER OF N- PHENYL THIOCARBAMIC ACID» [journals.nauka-nanrk.kz]

- 4. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis and Applications of N-Cyclohexyl-1,3-propanediamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-Cyclohexyl-1,3-propanediamine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile structural scaffold, which allows for a wide range of chemical modifications, leading to diverse biological activities, including anticancer and antimicrobial properties.

Introduction

N-Cyclohexyl-1,3-propanediamine is a diamine featuring a cyclohexane ring attached to a 1,3-propanediamine backbone. The presence of two nitrogen atoms provides reactive sites for the introduction of various substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties. The cyclohexane moiety often contributes to increased lipophilicity, which can enhance membrane permeability and target engagement. This guide will delve into the primary synthetic routes for creating derivatives of this core structure, detail experimental procedures, present key quantitative data, and explore the mechanisms of action for some of the most promising compounds.

Synthetic Strategies

The synthesis of N-Cyclohexyl-1,3-propanediamine derivatives primarily revolves around the functionalization of the two amino groups. Key strategies include reductive amination, acylation, and alkylation.

Reductive Amination

Reductive amination is a powerful and widely used method for the N-alkylation of amines.[1] This one-pot reaction involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2] This method is highly efficient for producing mono- or di-substituted amines.

A general workflow for the synthesis of N,N'-disubstituted N-Cyclohexyl-1,3-propanediamine derivatives via reductive amination is depicted below.

Synthesis of Mono-Substituted Derivatives

The synthesis of mono-substituted derivatives requires a protection strategy to differentiate the two amino groups. A common approach involves the use of the tert-butyloxycarbonyl (Boc) protecting group.

A typical synthesis of a mono-substituted derivative is outlined below:

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative N-Cyclohexyl-1,3-propanediamine derivatives.

General Protocol for Reductive Amination using Sodium Cyanoborohydride

This protocol is adapted from a general procedure for the synthesis of tertiary amines.

Materials:

-

Secondary amine (e.g., N-Cyclohexyl-1,3-propanediamine) (1.0 eq.)

-

Carbonyl compound (aldehyde or ketone) (1.0-1.1 eq. for mono-alkylation, >2.0 eq. for di-alkylation)

-

Sodium cyanoborohydride (NaBH₃CN) (1.0-1.5 eq.)

-

Methanol

-

Acetic acid

Procedure:

-

Dissolve the secondary amine (1.0 eq.) and the carbonyl compound (1.0-1.1 eq.) in methanol.

-

Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

-

Add sodium cyanoborohydride (1.0-1.5 eq.) to the solution in one portion.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid (1a)

This protocol is based on the synthesis of a novel cytotoxic agent.[3]

Materials:

-

(S)-2-amino-3-cyclohexylpropanoic acid

-

1,3-dibromopropane

Procedure:

-

Synthesize the acid (1a) through the reaction of (S)-2-amino-3-cyclohexylpropanoic acid with 1,3-dibromopropane.[3]

-

Characterize the product using IR, ESI-MS, and NMR spectroscopy.[3]